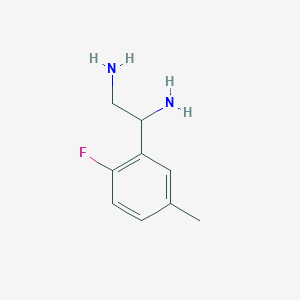

1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C9H13FN2 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

1-(2-fluoro-5-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2/c1-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3 |

InChI Key |

FJCPOTWIKINTJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Method

The most commonly reported synthetic route involves the condensation reaction between 2-fluoro-5-methylbenzaldehyde and ethylenediamine. This reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the target diamine compound.

- Starting materials: 2-fluoro-5-methylbenzaldehyde and ethylenediamine

- Solvents: Ethanol or methanol are preferred to facilitate the reaction and improve solubility.

- Catalysts: Acid catalysts such as acetic acid may be used to promote imine formation.

- Reaction conditions: Controlled temperature (often room temperature to mild heating, around 25–60 °C) to optimize yield and minimize side reactions.

The reaction mechanism involves nucleophilic attack of the amine on the aldehyde carbonyl, followed by imine formation and subsequent reduction to the diamine.

Reduction Step

The imine intermediate formed can be reduced using common reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. This step converts the imine to the ethane-1,2-diamine structure.

Alternative Methods

While the aldehyde-amine condensation followed by reduction is the standard, alternative synthetic approaches include:

- Direct nucleophilic substitution on fluorinated aromatic precursors with diamine derivatives.

- Multi-step synthesis involving protection-deprotection strategies to control regioselectivity and purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows the same fundamental chemistry but is optimized for scale, efficiency, and purity.

- Continuous flow synthesis: This technique enhances reaction control, heat transfer, and scalability, leading to improved yields and reproducibility.

- Purification: Industrial processes include recrystallization, distillation, and chromatographic techniques to isolate the product with high purity.

- Process control: Monitoring of reaction parameters such as temperature, pH, and reactant ratios is critical to maintain consistent product quality.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol | Polar protic solvents facilitate reaction |

| Temperature | 25–60 °C | Mild heating improves reaction kinetics |

| Catalyst | Acetic acid (optional) | Promotes imine formation |

| Reducing agent | Sodium borohydride, catalytic hydrogenation | Converts imine to diamine |

| Reaction time | Several hours (4–24 h) | Depends on scale and conditions |

Chemical Reaction Analysis

The compound’s preparation involves key chemical transformations:

- Condensation: Formation of imine intermediate from aldehyde and amine.

- Reduction: Conversion of imine to diamine.

- Substitution potential: The fluorine substituent on the aromatic ring can undergo nucleophilic aromatic substitution under specific conditions, allowing for derivative synthesis.

Research Findings and Optimization

Recent research emphasizes:

- Yield optimization: Adjusting solvent ratios, temperature, and catalyst concentration to maximize yield.

- Purity enhancement: Employing chromatographic purification and recrystallization to remove side products.

- Stereochemistry control: For chiral variants such as (1R)-1-(2-fluoro-5-methylphenyl)ethane-1,2-diamine, enantioselective synthesis methods are being explored.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Aldehyde + Ethylenediamine + Reduction | 2-fluoro-5-methylbenzaldehyde, ethylenediamine | Ethanol/methanol, mild heat, NaBH4 | Straightforward, high yield | Requires careful reduction step |

| Direct nucleophilic substitution | Fluorinated aromatic precursor, diamine | Elevated temperature, nucleophiles | Potential for derivatives | More complex, lower selectivity |

| Continuous flow synthesis (industrial) | Same as above | Controlled flow reactor | Scalable, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

Recent studies have indicated that compounds similar to 1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine exhibit significant anticancer properties. The structural characteristics of this compound allow it to interact with biological targets effectively. For instance, the incorporation of fluorine in the aromatic ring enhances metabolic stability and bioavailability, which are crucial for therapeutic efficacy. Research has demonstrated that derivatives of diamines can inhibit specific cancer cell lines, suggesting a potential role in developing new anticancer agents .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems has also been investigated. Its structural similarity to known neuroactive substances allows for potential applications in treating neurological disorders. Studies have suggested that modifications in the diamine structure can lead to enhanced receptor binding affinity and selectivity, making it a candidate for further research in neuropharmacology .

Materials Science

Polymer Chemistry

In polymer synthesis, this compound serves as a building block for creating functionalized polymers. The presence of amine groups allows for various chemical modifications, enabling the development of materials with tailored properties such as increased thermal stability and enhanced mechanical strength. These polymers can be applied in coatings and adhesives where chemical resistance and durability are required .

Fluorinated Materials

Fluorinated compounds are known for their unique properties such as low surface energy and high chemical resistance. The application of this compound in creating fluorinated materials can lead to innovations in surface treatments and protective coatings that resist corrosion and fouling .

Analytical Chemistry

Chromatography Applications

The compound has been utilized in advanced chromatographic techniques for separating and analyzing complex mixtures. Its derivatives can be employed as chiral selectors in high-performance liquid chromatography (HPLC), enhancing the resolution of enantiomers. This application is particularly valuable in pharmaceutical analysis where the purity and stereochemistry of drug compounds are critical .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

1-(3-Fluoro-5-methylphenyl)ethane-1,2-diamine ()

- Structural Difference : Fluorine is at the meta position (C3) instead of ortho (C2).

- Impact: The meta-fluoro substituent reduces steric hindrance compared to the ortho-fluoro analog.

1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine ()

- Structural Difference : Chlorine replaces the methyl group at C3, with fluorine retained at C4.

- Impact: The chloro group is bulkier and more electronegative than methyl, enhancing steric hindrance and electron withdrawal. This may reduce the compound’s solubility in nonpolar solvents and alter its coordination behavior with metal ions (e.g., favoring square-planar vs. octahedral geometries) .

(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine ()

- Structural Difference : A trifluoromethyl (-CF₃) group replaces the methyl group at C3.

- This could hinder Schiff base formation compared to the target compound .

Schiff Base Ligands ():

- N,N′-Bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine : Forms stable Zn(II) complexes with applications in catalysis and materials science. The pyridyl groups enhance ligand rigidity and metal-binding capacity compared to the target compound’s simpler substituents .

- Impact of Substituents : The target compound’s methyl and fluoro groups may favor softer metal ions (e.g., Cu(II) or Pd(II)) due to moderate electron withdrawal, whereas bulkier substituents (e.g., -CF₃) could destabilize such complexes .

Anthelmintic Piperazine-2,3-dione Derivatives ():

- N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine: Used to synthesize lipophilic piperazine derivatives with enhanced anthelmintic activity.

Physicochemical Properties

Key Research Findings

Electronic Effects: Ortho-fluoro substituents in the target compound enhance steric hindrance but provide weaker electron withdrawal compared to -NO₂ or -CF₃ groups, favoring stable metal-ligand interactions in catalysis .

Biological Activity : Bulkier substituents (e.g., benzyl groups in ) improve lipophilicity and anthelmintic efficacy, whereas the target compound’s compact structure may limit membrane permeability .

Synthetic Challenges : Instability during diamine synthesis () is a common issue, necessitating optimized reaction conditions for derivatives like the target compound .

Biological Activity

1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, combined with an ethane-1,2-diamine moiety. Its molecular formula is CHFN, which allows for various chemical interactions due to the functional groups present. The fluorine atom enhances the compound's reactivity and biological activity, making it particularly interesting for both chemical synthesis and medicinal applications.

The biological activity of this compound is linked to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of fluorine enhances binding affinity to these targets, potentially influencing pathways related to neurotransmission and cellular metabolism. The diamine group can form hydrogen bonds with target molecules, stabilizing the interaction.

Biological Activity Overview

Research indicates that compounds with similar structures may exhibit anti-inflammatory , antimicrobial , and cytotoxic properties . The following table summarizes key findings related to the biological activity of this compound:

Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has been evaluated for its potential as a ligand. The presence of fluorine atoms significantly enhances binding affinity towards specific enzymes, which may lead to the development of new therapeutic agents targeting diseases such as cancer.

Cytotoxicity Evaluation

A study conducted on similar compounds demonstrated significant cytotoxicity against human tumor cells. These compounds were found to act as topoisomerase I poisons, indicating their potential use in cancer therapy. The correlation between molecular structure and biological activity suggests that modifications in the substituent groups can enhance efficacy .

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. Similar fluorinated compounds have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for its potential in treating infections caused by resistant bacteria.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine, and how can reaction efficiency be optimized?

- Methodology : Catalytic hydrogenation of nitro precursors (e.g., nitro-substituted phenylenediamines) using transition metal catalysts (e.g., Pt/Pd) under controlled hydrogen pressure . Purification via recrystallization or column chromatography.

- Optimization : Apply factorial design to evaluate parameters such as catalyst loading (0.5–5 mol%), temperature (25–100°C), and solvent polarity (e.g., ethanol vs. THF) . Use response surface methodology to identify optimal conditions .

- Scale-Up Considerations : Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design) for pilot-scale reactor configurations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Protocols :

- Conduct pre-lab safety training with 100% exam compliance for advanced courses .

- Use inert-atmosphere gloveboxes for air-sensitive reactions and store under nitrogen with desiccants .

- Implement exposure controls (fume hoods, PPE) aligned with TCI America’s guidelines for diamine handling .

- Degradation Mitigation : Avoid long-term storage; monitor for oxidative decomposition using FTIR or HPLC .

Advanced Research Questions

Q. How can computational chemistry accelerate the discovery of reaction pathways for derivatives of this compound?

- Methods :

- Quantum chemical calculations (DFT) to map potential energy surfaces and identify transition states .

- Virtual screening of boronate ester precursors (e.g., tetramethyl-dioxaborolane derivatives) for Suzuki-Miyaura coupling .

- Molecular dynamics simulations to predict solvent effects on reaction kinetics (e.g., DMSO vs. toluene) .

Q. How should researchers resolve contradictions in spectroscopic data for polymorphic forms of this compound?

- Approach :

- Use systematic comparison frameworks to distinguish instrumental errors from structural variations .

- Combine orthogonal techniques: XRD for crystal structure, solid-state NMR for local environments, and DSC for thermal stability .

- Apply statistical process control (SPC) charts to detect systematic measurement biases (CRDC RDF2050108) .

Q. What advanced techniques elucidate the mechanism of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Techniques :

- Stopped-flow NMR to capture transient intermediates (e.g., Meisenheimer complexes) .

- Isotopic labeling (e.g., 19F NMR with fluorinated substrates) to track substituent effects .

- Kinetic studies under varying pH and temperature to distinguish SNAr vs. radical pathways .

Methodological Frameworks

Q. How can factorial design improve the optimization of multi-step syntheses involving this compound?

- Design : Use 2^k factorial experiments to screen factors (e.g., reagent stoichiometry, reaction time) .

- Analysis : Apply regression models to the objective function (e.g., yield, purity) and validate via ANOVA .

- Case Study : Optimize a two-step synthesis (nitration → reduction) by isolating critical parameters in each step .

Q. What strategies mitigate batch-to-batch variability in large-scale production of this compound?

- Process Control : Implement CRDC RDF2050108 guidelines for real-time monitoring (e.g., PAT tools for inline HPLC) .

- Quality Assurance : Use multivariate statistical analysis (e.g., PCA) to correlate raw material purity with final product quality .

Data Management and Validation

Q. How can chemical software enhance reproducibility in studies of this compound?

- Tools :

- Electronic Lab Notebooks (ELNs) for traceable data logging .

- Reaction simulation software (e.g., Gaussian, ORCA) to predict side products .

Q. What statistical methods are recommended for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Methods :

- Bayesian hierarchical models to account for inter-lab variability .

- Meta-analysis frameworks to aggregate data from disparate sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.